4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
Description
4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a pyrimidine derivative featuring a cyclobutyl substituent at position 4 and a piperazine-linked trifluoromethylpyrimidine group at position 4. This compound belongs to a class of nitrogen-containing heterocycles with demonstrated relevance in medicinal chemistry, particularly in receptor targeting and enzyme modulation . Its structural uniqueness lies in the cyclobutyl moiety, which confers distinct steric and electronic properties compared to bulkier tert-butyl or smaller methyl substituents in analogs.
Properties
IUPAC Name |
4-cyclobutyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6/c18-17(19,20)14-9-16(24-11-22-14)26-6-4-25(5-7-26)15-8-13(21-10-23-15)12-2-1-3-12/h8-12H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSUJSQAPGYWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Cyclobutyl-6-chloropyrimidine
The central pyrimidine core is synthesized via a cyclization reaction between a cyclobutyl-containing β-diketone and an amidine derivative. For example:
- Reactants : Cyclobutylacetonitrile and ethyl cyanoacetate undergo Claisen condensation to form a β-diketone intermediate.
- Cyclization : Treatment with guanidine hydrochloride in ethanol under reflux yields 4-cyclobutylpyrimidin-6-ol.
- Chlorination : The hydroxyl group at position 6 is replaced with chlorine using phosphorus oxychloride (POCl₃) at 80–100°C, producing 4-cyclobutyl-6-chloropyrimidine.
Key Reaction Conditions :
- Solvent : Toluene or dichloroethane for chlorination.
- Catalyst : N,N-Dimethylformamide (DMF) as a Lewis acid catalyst.
- Yield : 65–75% after recrystallization.
Piperazine Functionalization
Attachment of Piperazine to the Central Pyrimidine
The chloropyrimidine intermediate undergoes nucleophilic aromatic substitution (SNAr) with piperazine:
- Reactants : 4-Cyclobutyl-6-chloropyrimidine and excess piperazine (2.5 equiv).
- Conditions : Reflux in dimethylformamide (DMF) at 120°C for 12–24 hours with potassium carbonate (K₂CO₃) as a base.
- Product : 4-Cyclobutyl-6-piperazin-1-ylpyrimidine (Yield: 70–80%).
Mechanistic Insight :
The reaction proceeds via deprotonation of piperazine by K₂CO₃, generating a nucleophilic amine that displaces the chloride at position 6 of the pyrimidine.
Industrial-Scale Production Considerations
Catalytic Enhancements
Purification Strategies
- Crystallization : The final product is purified via recrystallization from ethanol/water mixtures (80:20 v/v).
- Chromatography : Silica gel chromatography with dichloromethane/methanol (95:5 v/v) removes unreacted intermediates.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity achieved using a C18 column with acetonitrile/water (70:30 v/v) mobile phase.
Comparative Analysis of Synthetic Routes
Trade-offs : While Suzuki coupling offers higher yields, it requires expensive palladium catalysts, making SNAr more economical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including neuroprotective and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and related analogs:
Key Observations:
- Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, common in receptor-targeting agents . Chloro and methylsulfanyl groups () increase reactivity and may alter binding kinetics in enzymatic systems .
- Linker Groups :
- Piperazine linkers (target, BK80191, Compound 8) facilitate conformational flexibility, critical for receptor interactions.
- Piperidine in ’s compound reduces flexibility but enhances crystallographic stability .
Biological Activity
4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a cyclobutyl group and a trifluoromethyl piperazine moiety. The presence of these functional groups enhances its lipophilicity, which may influence its ability to cross biological membranes and interact with various cellular targets.
The mechanism of action involves interactions with specific molecular targets within the body. The trifluoromethyl group is known to enhance the compound's lipophilicity, potentially increasing its bioavailability. The piperazine moiety may interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives of trifluoromethyl pyrimidines can exhibit anticancer properties. For instance, compounds similar to this pyrimidine have been tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation at concentrations ranging from 5 μg/ml to higher doses .
- Antimicrobial Effects : Some studies suggest that trifluoromethyl pyrimidine derivatives possess antimicrobial properties, making them potential candidates for the development of new antimicrobial agents .
Research Findings
Several studies have investigated the biological activity of related compounds:
- Antitumor Efficacy : A study on trifluoromethyl pyrimidine derivatives indicated that they could inhibit the growth of cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer) at varying concentrations .
- Inhibition Studies : Research on piperazine derivatives has shown their ability to inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
- Molecular Docking Studies : Virtual screening has been employed to predict the binding affinity of similar compounds to various receptors, providing insights into their potential therapeutic targets .
Comparative Analysis
A comparison with similar compounds highlights the uniqueness of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclobutyl + Trifluoromethyl Piperazine | Anticancer, Antimicrobial |
| 4-Cyclobutyl-6-{4-(trifluoromethyl)pyridin-1-yl}pyrimidine | Cyclobutyl + Trifluoromethyl Pyridine | Limited Anticancer Activity |
| 4-Cyclobutyl-6-{4-(trifluoromethyl)phenyl}pyrimidine | Cyclobutyl + Trifluoromethyl Phenyl | Moderate Anticancer Activity |
Q & A
Q. What are the optimal synthetic routes for preparing 4-cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Pyrimidine Core Formation : Condensation of aldehydes and amines under acidic/basic conditions to form the pyrimidine backbone .
Piperazine Coupling : Reaction of the pyrimidine intermediate with a cyclobutyl-substituted piperazine derivative using Buchwald-Hartwig amination or nucleophilic substitution .
Trifluoromethyl Introduction : Halogen exchange or cross-coupling reactions (e.g., Suzuki-Miyaura) with trifluoromethyl precursors .
Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to achieve >95% purity. Monitor via HPLC with UV detection at 254 nm .
Q. How can structural characterization of this compound be rigorously validated?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm substituent positions and cyclobutyl/piperazine connectivity. For example, cyclobutyl protons appear as multiplet signals at δ 2.5–3.0 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 408.1782) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., piperazine ring puckering at 15–20°) .
Q. What in vitro assays are suitable for preliminary biological activity profiling?
Methodological Answer:
- Oncology : Cell viability assays (MTT or ATP-based) against cancer lines (e.g., HeLa, MCF-7) at 1–100 μM doses. Compare IC values with reference drugs like cisplatin .
- Neurology : Radioligand binding assays for serotonin/dopamine receptors (e.g., 5-HT or D) to assess neuroactivity .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR or CDK4/6) to evaluate target engagement .
Advanced Research Questions
Q. How can regioselectivity challenges during trifluoromethyl group introduction be addressed?
Methodological Answer: Control reaction conditions to minimize byproducts:
- Temperature : Maintain 60–80°C during cross-coupling to avoid thermal decomposition of trifluoromethyl precursors .
- Catalyst Selection : Use Pd(PPh) or CuI for Sonogashira-like couplings, ensuring >80% yield .
- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility of pyrimidine intermediates .
Q. What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Salt Formation : React with hydrochloric or oxalic acid to form water-soluble salts (e.g., hydrochloride salt increases solubility by 10-fold) .
- Co-solvents : Use 10% DMSO/PBS mixtures for intravenous formulations .
- Nanoparticle Encapsulation : Employ PLGA or liposomal carriers to enhance bioavailability (DLS monitoring for size <200 nm) .
Q. How do structural modifications (e.g., cyclobutyl vs. phenyl groups) impact structure-activity relationships (SAR)?
Methodological Answer:
- Cyclobutyl vs. Aromatic Rings : Cyclobutyl enhances steric bulk, reducing off-target binding (e.g., 2-fold lower IC in kinase assays vs. phenyl analogs) .
- Trifluoromethyl Positioning : Para-substitution on pyrimidine improves metabolic stability (t >4 hours in liver microsomes) .
- Piperazine Flexibility : N-Methylation of piperazine increases blood-brain barrier penetration (logP increase from 2.1 to 2.8) .
Q. What computational methods aid in target identification for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., EGFR kinase domain, PDB ID: 1M17). Prioritize binding poses with ΔG < -8 kcal/mol .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at pyrimidine N1) using Schrödinger Phase .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess target stability (RMSD <2 Å indicates stable binding) .
Q. How can analytical methods resolve stability issues under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hours) and analyze via LC-MS. Major degradation pathways include hydrolysis of the piperazine ring .
- Oxidative Stability : Treat with HO (3% v/v) and monitor for sulfoxide/sulfone byproducts .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess isomerization risks .
Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity studies?
Methodological Answer:
- Rodent PK : Administer 10 mg/kg intravenously to Sprague-Dawley rats. Collect plasma samples at 0.5, 2, 6, and 24 hours. Calculate AUC using non-compartmental analysis (WinNonlin) .
- Toxicity Screening : 14-day repeat-dose study in mice (30–100 mg/kg). Monitor ALT/AST levels and histopathology of liver/kidneys .
- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at cyclobutyl or N-dealkylation) .
Q. How can contradictory bioactivity data across studies be reconciled?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., ATCC-verified HeLa) and passage numbers (P5–P15) to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., imatinib for kinase assays) to validate experimental conditions .
- Data Normalization : Express results as % inhibition relative to vehicle controls (n ≥ 3 replicates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
